molecular formula C8H6N4O2 B6169815 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid CAS No. 942206-38-4

4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid

Cat. No.: B6169815
CAS No.: 942206-38-4
M. Wt: 190.16 g/mol
InChI Key: GEILSGWXWVZRQO-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with hydrazine hydrate to form the triazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit certain kinases or proteases, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid is unique due to its combination of a triazole and pyridine ring, which provides a versatile platform for chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .

Properties

CAS No.

942206-38-4

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-9-2-1-7(6)12-5-10-4-11-12/h1-5H,(H,13,14)

InChI Key

GEILSGWXWVZRQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N2C=NC=N2)C(=O)O

Purity

95

Origin of Product

United States

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